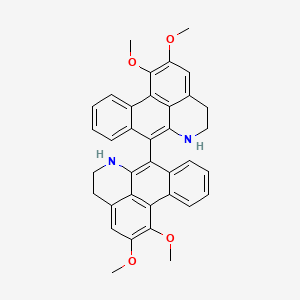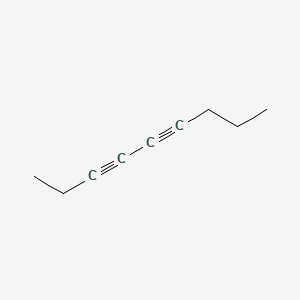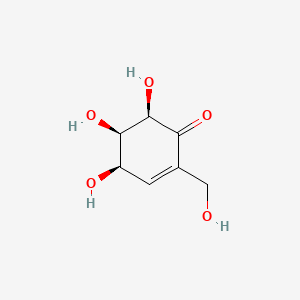![molecular formula C22H23FN6O2 B1202219 3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Anticancer and Antimicrobial Properties
- A study highlighted the synthesis of compounds related to quinolin-2-one, which demonstrated significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. One of the compounds showed prominent binding interactions at the active site of EGFR tyrosine kinase, indicating potential as an anticancer agent (Bolakatti et al., 2020).
- Another study synthesized derivatives of triazolo[4,3-a]-quinoline, which showed cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).
Antibacterial and Antifungal Activity
- Novel pyrazolo[3,4-d]pyrimidine derivatives with a quinolin-4-yl structure exhibited interesting in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli (Holla et al., 2006).
- Synthesized amide derivatives of quinolone showed antibacterial activity against various strains including S. aureus and E. coli, as well as antifungal activity, indicating their potential as antimicrobial agents (Patel et al., 2007).
Neurotropic and Psychotropic Effects
- A study on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones demonstrated sedative and anti-amnesic effects, indicating potential applications in psychotherapy (Podolsky et al., 2017).
properties
Product Name |
3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one |
|---|---|
Molecular Formula |
C22H23FN6O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[[1-[(4-fluorophenyl)methyl]tetrazol-5-yl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H23FN6O2/c1-15-2-5-17-11-18(22(31)24-20(17)10-15)13-28(8-9-30)14-21-25-26-27-29(21)12-16-3-6-19(23)7-4-16/h2-7,10-11,30H,8-9,12-14H2,1H3,(H,24,31) |
InChI Key |
GNLUMNUWMHGOMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CCO)CC3=NN=NN3CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CCO)CC3=NN=NN3CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(5-{[Butyl-(2-cyclohexyl-ethyl)-amino]-methyl}-2'-methyl-biphenyl-2-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B1202136.png)
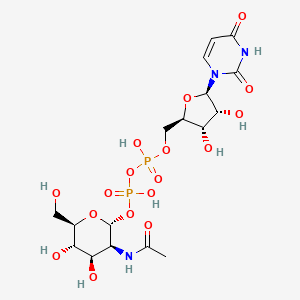
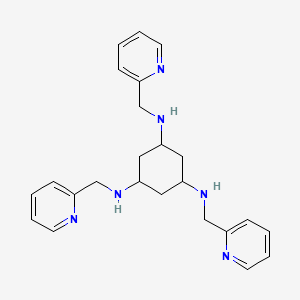
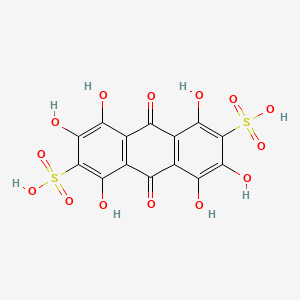
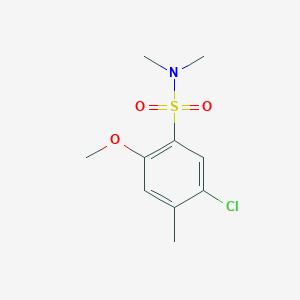

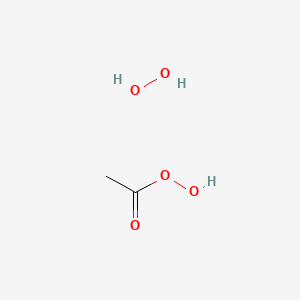
![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)
